molecular formula C14H17NO3 B1586952 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 63674-51-1

1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1586952
CAS No.: 63674-51-1
M. Wt: 247.29 g/mol
InChI Key: DIVQVOIDVFIFAP-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound that belongs to the class of pyrrolidine carboxylic acids This compound is characterized by the presence of a pyrrolidine ring, a carboxylic acid group, and an isopropyl-substituted phenyl group

Preparation Methods

The synthesis of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-isopropylbenzoyl chloride with pyrrolidine-3-carboxylic acid under basic conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The product is then purified through recrystallization or chromatography.

Industrial production methods may involve the use of more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can be optimized to reduce waste and improve yield.

Chemical Reactions Analysis

1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group or the carboxylic acid group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid: This compound has a methyl group instead of an isopropyl group, which may result in different chemical and biological properties.

    1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid: The presence of an ethyl group can also influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

5-oxo-1-(4-propan-2-ylphenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-9(2)10-3-5-12(6-4-10)15-8-11(14(17)18)7-13(15)16/h3-6,9,11H,7-8H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVQVOIDVFIFAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389946
Record name 1-(4-isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63674-51-1
Record name 1-(4-isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-isopropylaniline (0.76 g, 0.565 mmol) and itaconic acid (0.70 g, 0.538 mmol) was heated at 120-130° C. in a sealed tube for 2.5 hrs. The mixture was cooled and dissolved in 10% NaOH solution (15 ml) and stirred for 20 min. The aqueous layer was washed with ethyl acetate and acidified with dil. HCl. The precipitate was filtered to obtain 1-(4-isopropyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (1.0 g, 75%).
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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